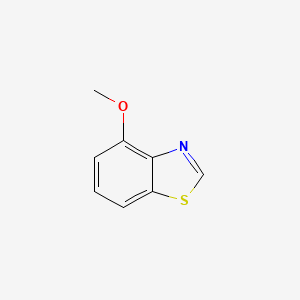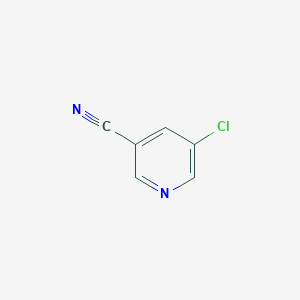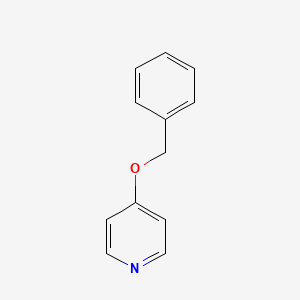
4-(ベンジルオキシ)ピリジン
概要
説明
4-(Benzyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyl group attached to the oxygen atom at the fourth position of the pyridine ring
科学的研究の応用
4-(Benzyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用機序
Target of Action
It is known that 4-(benzyloxy)pyridine is a 4-substituted pyridine-1-oxide .
Mode of Action
4-(Benzyloxy)pyridine undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Biochemical Pathways
It is known that it participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
準備方法
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or dimethylformamide.
Industrial Production Methods: In industrial settings, the synthesis of 4-(Benzyloxy)pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: 4-(Benzyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Benzyloxy)pyridine N-oxide.
Reduction: Hydrogenation over palladium can reduce it to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: 4-(Benzyloxy)pyridine N-oxide.
Reduction: Pyridine.
Substitution: Substituted pyridines depending on the nucleophile used.
類似化合物との比較
- 4-Methylpyridine N-oxide
- Pyridine N-oxide
- 2,3-Dihydroxypyridine
- 4-Methylmorpholine N-oxide
- 4-Vinylpyridine
- 4-Chloropyridine N-oxide
Uniqueness: 4-(Benzyloxy)pyridine is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
特性
IUPAC Name |
4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDUONHBLSZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490134 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49826-70-2 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide (benpyo) in the synthesis and structure of the luminescent thermometer materials described in the paper?
A1: In the study, benpyo acts as a bulky, red-emissive linker in the construction of three-dimensional (3-D) polycyanidometallate-based frameworks. [] These frameworks incorporate lanthanide ions (Dy(III) and Eu(III)) and diamagnetic [Co(CN)6]3- units. The bulky nature of benpyo likely influences the crystal packing and overall structure of the resulting materials. While the paper focuses on the luminescence and magnetic properties of the lanthanide ions, the presence of benpyo, with its own potential emissive properties, might offer additional avenues for modulating or fine-tuning the optical response of these materials. Further research is needed to fully elucidate the influence of benpyo on the structure-property relationships in these systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
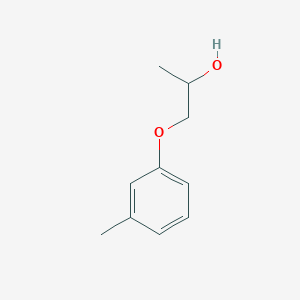
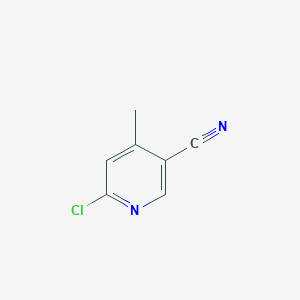
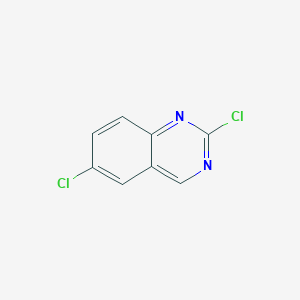

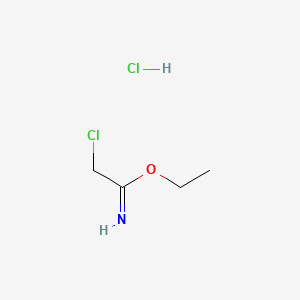
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
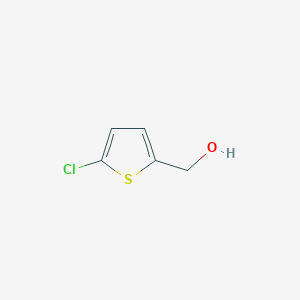
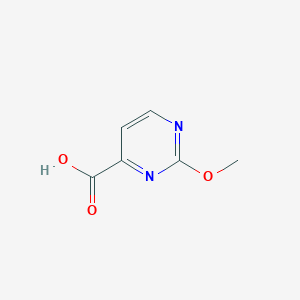
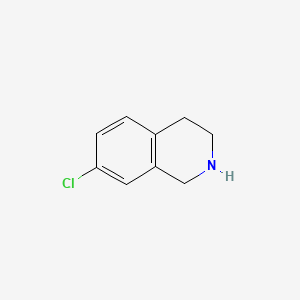
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
